Methyl 2-{[(5-benzyl-2-methyl-1,3-thiazol-4-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate
CAS No.:
Cat. No.: VC14773379
Molecular Formula: C20H21N3O3S2
Molecular Weight: 415.5 g/mol
* For research use only. Not for human or veterinary use.
![Methyl 2-{[(5-benzyl-2-methyl-1,3-thiazol-4-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate -](/images/structure/VC14773379.png)
Specification
Molecular Formula | C20H21N3O3S2 |
---|---|
Molecular Weight | 415.5 g/mol |
IUPAC Name | methyl 2-[(5-benzyl-2-methyl-1,3-thiazole-4-carbonyl)amino]-5-propan-2-yl-1,3-thiazole-4-carboxylate |
Standard InChI | InChI=1S/C20H21N3O3S2/c1-11(2)17-16(19(25)26-4)22-20(28-17)23-18(24)15-14(27-12(3)21-15)10-13-8-6-5-7-9-13/h5-9,11H,10H2,1-4H3,(H,22,23,24) |
Standard InChI Key | JHBQQEMWWNZEBX-UHFFFAOYSA-N |
Canonical SMILES | CC1=NC(=C(S1)CC2=CC=CC=C2)C(=O)NC3=NC(=C(S3)C(C)C)C(=O)OC |
Introduction
Structural Characteristics and Nomenclature
Molecular Architecture
The compound features two thiazole rings—five-membered heterocycles containing sulfur and nitrogen atoms—linked via a carbonyl-amino bridge. The first thiazole ring (position 4) bears a benzyl group at position 5 and a methyl group at position 2, while the second thiazole (position 4) includes a methyl ester at position 4 and an isopropyl substituent at position 5. This arrangement creates a sterically hindered yet pharmacologically active scaffold, common in antimicrobial and anti-inflammatory agents .
Table 1: Key Structural Features
Feature | Position | Substituent | Role in Bioactivity |
---|---|---|---|
Thiazole Ring 1 | 4 | Benzyl, Methyl | Enhances lipophilicity |
Thiazole Ring 2 | 4 | Isopropyl, Methyl ester | Modulates electronic effects |
Carbonyl-amino linker | - | Connects rings | Facilitates target binding |
Nomenclature and Isomerism
The systematic IUPAC name reflects its substitution pattern:
-
Methyl ester: At position 4 of the second thiazole.
-
Benzyl group: At position 5 of the first thiazole.
-
Isopropyl group: Introduces chirality at position 5, though specific stereochemical data remain uncharacterized in public databases .
Synthetic Pathways
Hantzsch Thiazole Synthesis
A plausible route involves the Hantzsch reaction, where α-haloketones react with thioureas or thioamides. For this compound:
-
Formation of first thiazole: 2-methyl-4-benzylthiazole-5-carbonyl chloride reacts with methyl 2-amino-5-isopropylthiazole-4-carboxylate.
-
Coupling: Carbodiimide-mediated amide bond formation links the two thiazole units .
Table 2: Representative Reaction Conditions
Step | Reagents | Temperature | Yield (Hypothetical) |
---|---|---|---|
1 | DCC, DMAP, Dichloromethane | 0–25°C | 65–75% |
2 | Et₃N, THF | Reflux | 80–85% |
Purification and Characterization
Hypothetical purification via silica gel chromatography (hexane/ethyl acetate) would isolate the product. Spectroscopic characterization would include:
-
¹H NMR: δ 1.3 (d, isopropyl), 2.5 (s, thiazole-CH₃), 7.3 (m, benzyl).
Biological Activity and Mechanism
Anti-inflammatory Activity
Tetrazole-thiazole hybrids, such as methyl 5-methyl-2-[({4-[2-(propan-2-yl)-2H-tetrazol-5-yl]phenyl}carbonyl)amino]-1,3-thiazole-4-carboxylate, inhibit cyclooxygenase-2 (COX-2) with IC₅₀ ≈ 50 nM. The target compound’s carbonyl-amino linker may similarly interfere with arachidonic acid metabolism, though computational docking studies are needed to confirm this.
Applications in Medicinal Chemistry
Drug Development
Thiazoles serve as cores for kinase inhibitors and protease modulators. The compound’s dual thiazole system could target:
-
Bacterial dihydrofolate reductase: Critical for folate synthesis.
-
Human PARP-1: Implicated in DNA repair and cancer progression .
Comparative Analysis with Structural Analogs
Table 3: Activity Comparison of Thiazole Derivatives
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume